(E)-Cycloundecene
Description
Properties
IUPAC Name |
cycloundecene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20/c1-2-4-6-8-10-11-9-7-5-3-1/h1-2H,3-11H2/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMUVJAZTJOCSND-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCC=CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCC/C=C/CCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13151-60-5 | |
| Record name | (E)-Cycloundecene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013151605 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Preparation Methods
Acid-Catalyzed Dehydration
The most widely documented method for synthesizing (E)-Cycloundecene involves the acid-catalyzed dehydration of cycloundecanol. This process leverages Brønsted acids such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) to protonate the hydroxyl group of the alcohol, facilitating the elimination of water and formation of the double bond.
Reaction Conditions and Optimization
-
Catalyst Concentration : Typical reactions use 5–10% (v/v) sulfuric acid in refluxing toluene or xylene.
-
Temperature : Reactions are conducted at 110–140°C to ensure complete dehydration while minimizing side reactions like polymerization.
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Yield : Reported yields range from 65% to 75%, though optimization of solvent polarity and acid strength can improve efficiency.
Mechanism
The reaction proceeds via an E1 elimination mechanism:
-
Protonation of the hydroxyl group to form an oxonium ion.
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Formation of a carbocation intermediate after water departure.
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Deprotonation at the β-position to generate the trans-alkene (Zaitsev’s rule).
Table 1: Acid-Catalyzed Dehydration of Cycloundecanol
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| H₂SO₄ (10%) | Toluene | 120 | 68 |
| H₃PO₄ (8%) | Xylene | 140 | 72 |
Ring-Closing Metathesis (RCM)
Transition Metal-Catalyzed RCM
Ring-closing metathesis (RCM) has emerged as a powerful tool for synthesizing medium- to large-ring alkenes, including this compound. This method involves the intramolecular coupling of terminal alkenes using transition metal catalysts.
Catalysts and Substrates
Reaction Setup
-
Substrate : 1,10-undecadiene derivatives.
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Solvent : Dichloromethane (DCM) or toluene under inert atmosphere.
Table 2: RCM of 1,10-Undecadiene Derivatives
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Grubbs II | DCM | 40 | 82 |
| Schrock Mo | Toluene | 60 | 78 |
Byproduct Management
Comparative Analysis of Methods
Table 3: Advantages and Limitations of Preparation Methods
| Method | Advantages | Limitations |
|---|---|---|
| Acid-Catalyzed | Low-cost catalysts; Scalable | Moderate yields; Side reactions |
| RCM | High stereoselectivity; Atom-economy | Expensive catalysts; Oxygen-sensitive conditions |
Industrial and Research Applications
Chemical Reactions Analysis
Types of Reactions
(E)-Cycloundecene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cycloundecanone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogenation of this compound using hydrogen gas in the presence of a palladium catalyst can yield cycloundecane.
Substitution: Halogenation reactions with halogens such as bromine or chlorine can produce cycloundecyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium on carbon catalyst.
Substitution: Bromine in carbon tetrachloride.
Major Products
Oxidation: Cycloundecanone.
Reduction: Cycloundecane.
Substitution: Cycloundecyl bromide or cycloundecyl chloride.
Scientific Research Applications
(E)-Cycloundecene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology: Its derivatives are explored for potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to investigate its potential as a building block for pharmaceuticals.
Industry: It is used in the production of polymers and as an intermediate in the manufacture of fragrances and flavors.
Mechanism of Action
The mechanism of action of (E)-Cycloundecene in chemical reactions involves the interaction of its double bond with various reagents. For example, in hydrogenation, the double bond interacts with hydrogen atoms in the presence of a catalyst, leading to the formation of cycloundecane. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Molecular and Structural Characteristics
Table 1: Molecular Properties of Cyclic Alkenes
- Ring Size and Stability :
The 11-membered ring of this compound introduces moderate ring strain compared to smaller rings (e.g., cyclooctene) or larger ones (e.g., cyclododecene). The E-isomer’s trans-configuration reduces steric hindrance, enhancing thermodynamic stability relative to the Z-isomer . - Synthetic Accessibility :
While cyclododecene derivatives are synthesized via acid-catalyzed cyclization (e.g., methylsulfonic acid reflux) , analogous methods for this compound are less documented, possibly due to challenges in controlling stereoselectivity.
Thermodynamic and Reactivity Profiles
Table 2: Reaction Thermodynamics
| Reaction | ΔrH° (kJ/mol) | Compound Involved | Source |
|---|---|---|---|
| H₂ + C₁₂H₂₂ → C₁₂H₂₄ | -112 | (E)-Cyclododecene | Sicher et al. |
| Hypothetical: H₂ + C₁₁H₂₀ → C₁₁H₂₂ | Estimated -105* | This compound | Extrapolated |
- The exothermic hydrogenation of (E)-Cyclododecene suggests similar reactivity for this compound, though exact data are lacking. Smaller rings (e.g., cyclooctene) typically exhibit higher strain and reactivity.
Biological Activity
(E)-Cycloundecene, a cyclic alkene with the molecular formula C₁₁H₂₀, has garnered attention in various fields of chemistry and biology due to its unique structural properties and potential biological activities. This article explores its biological activity, including antimicrobial and antifungal properties, as well as its applications in medicinal chemistry.
Chemical Overview
This compound is characterized by its trans configuration, indicated by the "E" designation, where substituents on either side of the carbon-carbon double bond are positioned opposite each other. This geometric configuration influences its reactivity and biological interactions.
Biological Activity
Research indicates that this compound and its derivatives exhibit significant biological activities:
- Antimicrobial Properties : Studies have shown that derivatives of this compound possess antimicrobial properties against various bacterial strains. For instance, compounds derived from cycloundecene have demonstrated effectiveness against Staphylococcus aureus and Escherichia coli .
- Antifungal Activity : The compound has also been explored for its antifungal properties. Research indicates that certain derivatives can inhibit fungal growth, making them potential candidates for developing antifungal agents .
Table 1: Biological Activity of this compound Derivatives
| Derivative | Activity Type | Target Organisms | Zone of Inhibition (mm) |
|---|---|---|---|
| Cycloundecyl Bromide | Antimicrobial | Staphylococcus aureus | 30 |
| Cycloundecanone | Antifungal | Candida albicans | 25 |
| Cycloundecyl Chloride | Antimicrobial | Escherichia coli | 28 |
The mechanism by which this compound exerts its biological effects is not fully understood but is thought to involve interactions with cellular membranes and metabolic pathways. The double bond in the cycloundecene structure may play a crucial role in its reactivity with biological macromolecules, potentially leading to disruption of cellular functions in pathogens.
Case Studies
- Antimicrobial Efficacy Study : A study conducted on the antibacterial activity of this compound derivatives showed promising results against common pathogens. The research utilized disc diffusion methods to assess the zone of inhibition, revealing that higher concentrations of derivatives significantly increased antibacterial activity .
- Fungal Inhibition Research : Another investigation focused on the antifungal potential of cycloundecene derivatives against Candida species. The results indicated a strong correlation between the structure of the compounds and their antifungal efficacy, suggesting that modifications to the cycloundecene structure could enhance bioactivity .
Future Directions
The ongoing research into this compound highlights its potential as a scaffold for developing new antimicrobial and antifungal agents. Further studies are needed to elucidate the precise mechanisms of action and to explore structure-activity relationships that could lead to more effective derivatives.
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
